(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile
Description
The compound (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile is a structurally complex molecule featuring:
- A pyridinyloxy moiety substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, enhancing lipophilicity and metabolic stability.
- A 3-methoxyphenyl group linked via an ether bond, which may influence solubility and steric effects.
Safety protocols (e.g., P101, P210 codes in ) highlight its hazardous nature, necessitating careful handling.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O4S/c1-31-19-9-5-6-14(10-17(12-27)33(29,30)16-7-3-2-4-8-16)20(19)32-21-18(23)11-15(13-28-21)22(24,25)26/h2-11,13H,1H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVDXOFLCCVRN-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzenesulfonyl group: This can be achieved through sulfonation reactions involving benzene and sulfur trioxide or chlorosulfonic acid.
Introduction of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The final compound is often formed through coupling reactions such as Suzuki or Heck coupling, where the different aromatic components are joined together under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Based on the search results, here's what is known about applications related to compounds similar to "(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile":
Oxadiazinylpyridazine Compounds
Nitrogen-containing Heterocyclic Compounds
- Anti-TMV Activity: Phenanthrene-containing N-heterocyclic compounds have shown antiviral activity against the tobacco mosaic virus (TMV) . Some compounds displayed higher activity than antofine and ribavirin, with one compound showing better activity than control plant virus inhibitors in field trials .
- Actoprotective Activity: Derivatives of nitrogen-containing heterocyclic compounds can increase physical working capacity under extreme conditions like hyperthermia, hypothermia, and hypoxia . Pyridine derivative IBHF-11 demonstrated a positive effect in these conditions .
- Other Applications: Heterocyclic N-oxides are emerging as therapeutic agents .
Heterocyclic Compounds in General
- Cellulolytic Enhancement: Heterocyclic compounds can be used in compositions with polypeptides to enhance cellulolytic activity .
- Optoelectronics: Non-activated porphyrins fused with non-activated polycyclic aromatic or heterocyclic rings can be used as donor material in organic photovoltaic devices .
Related Chemical Compounds
The search results mention several related chemical compounds :
- 5-[(2,4-dichlorophenyl)methyl]-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 5-[(2-chloro-4-methylphenyl)methyl]-3-[3-(3-chlorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 5-[(2-bromo-4-methylphenyl)methyl]-3-[3-(3-chlorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-[(2,5-dimethylphenyl)methyl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 5-[(2,4-dimethylphenyl)methyl]-3-[3-(3-ethyl-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 5-[(2,5-dimethylphenyl)methyl]-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 5-[(2-bromo-4-methylphenyl)methyl]-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 5-[(2-chloro-4-methylphenyl)methyl]-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 5-[(2,4-dimethylphenyl)methyl]-3-[3-[3-(1-fluorocyclopropyl)phenoxy]-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
- (5S)-3-[3-(3-cyclopropyl-2-fluorophenoxy)-6-(dichloromethyl)pyridazin-4-yl]-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-2H-1,2,4-oxadiazine
- 1-[6-(3-cyclopropylphenoxy)-5-[5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-2H-1,2,4-oxadiazin-3-yl]pyridazin-3-yl]ethanol
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group could form strong interactions with amino acid residues, while the pyridine ring might engage in π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of trifluoromethyl , chloro , and benzenesulfonyl groups. Below is a comparative analysis with analogs from the literature:
Table 1: Structural and Functional Comparison
Functional and Reactivity Insights
- Trifluoromethyl vs. Methoxypropoxy Groups : The target’s CF3 group (vs. methoxypropoxy in 9e) likely increases its resistance to oxidative degradation, a trait critical in agrochemicals .
- Benzenesulfonyl vs. Methanesulfinyl : The benzenesulfonyl group in the target may enhance binding affinity to hydrophobic enzyme pockets compared to smaller sulfonyl/sulfinyl groups in analogs .
- Nitrile Backbone : Shared with the compound in , the nitrile group could participate in dipole interactions or serve as a hydrogen bond acceptor, influencing crystallinity or reactivity .
Environmental and Atmospheric Stability
The target’s trifluoromethyl group may reduce such reactivity, extending its environmental persistence .
Biological Activity
Chemical Structure
The compound can be broken down into several key components:
- Benzenesulfonyl group : This moiety is often associated with various biological activities, including antibacterial properties.
- Trifluoromethylpyridine : Known for its influence on pharmacological properties due to the electron-withdrawing nature of the trifluoromethyl group.
- Methoxyphenyl : This group may enhance lipophilicity and biological activity.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure with multiple functional groups.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Similar Compound A | 15.625 - 62.5 | Antistaphylococcal |
| Similar Compound B | 62.5 - 125 | Antienterococcal |
These values suggest that the compound may possess potent antibacterial effects, potentially inhibiting bacterial growth through mechanisms such as protein synthesis inhibition and disruption of cell wall synthesis .
Anti-inflammatory Activity
The benzenesulfonyl moiety is known to exhibit anti-inflammatory properties. Research indicates that compounds containing this group can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests that our compound may also possess similar anti-inflammatory effects.
Potential Therapeutic Applications
Given its structural components, this compound could be explored for various therapeutic applications:
- Antibacterial agents : Due to its promising antimicrobial activity.
- Anti-inflammatory drugs : Leveraging its potential to modulate inflammatory pathways.
- Cancer therapeutics : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of related compounds against several pathogens. The results indicated that compounds with a benzenesulfonyl group displayed lower MIC values compared to standard antibiotics, suggesting a strong potential for development as novel antibacterial agents . -
Inhibition of Inflammatory Markers :
Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives. The findings revealed that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases . -
Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis highlighted that modifications in the trifluoromethyl and methoxy groups significantly influenced biological activity. This information is critical for further optimization of the compound for enhanced efficacy and reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
